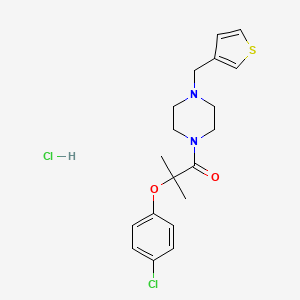

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S.ClH/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)22-10-8-21(9-11-22)13-15-7-12-25-14-15;/h3-7,12,14H,8-11,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINYYPUQOHCBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)CC2=CSC=C2)OC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1351633-39-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a chlorophenoxy group and a piperazine derivative, which are known to influence various biological pathways.

- Molecular Formula : CHClNOS

- Molecular Weight : 415.4 g/mol

- Structural Characteristics : The compound contains a chlorophenoxy moiety, which is often associated with herbicidal activity, and a thiophenyl group that may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenoxy derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential use in treating infections.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. In vitro experiments demonstrated that certain analogs reduced cell viability in human cancer cells, indicating a need for further investigation into the mechanisms behind this effect.

3. Dopamine Receptor Modulation

The structural components of this compound suggest potential interactions with dopamine receptors. Compounds with similar piperazine structures have been shown to act as agonists or antagonists at various dopamine receptor subtypes, which could have implications for neuropsychiatric disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on piperazine derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. However, based on existing literature:

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.

- Receptor Interactions : Potential modulation of dopamine receptors could influence neurotransmitter systems related to mood and cognition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Key Modifications

The target compound shares its 2-(4-chlorophenoxy)-2-methylpropan-1-one backbone with several analogs. Critical differences arise in the substituents on the piperazine ring and the heterocycle’s ring size, which influence physicochemical properties and target interactions.

Table 1: Structural Comparison of Analogs

Pharmacological Implications

- Thiophen-3-ylmethyl Substituent : The thiophene group in the target compound may enhance binding to sulfur-interacting enzyme pockets or serotonin/dopamine receptors, common targets in antipsychotics. Its electron-rich nature could improve membrane permeability compared to bulkier substituents .

- Diazepane vs. However, this may reduce selectivity compared to the rigid piperazine core .

- Pyridazine and Pyrazole Derivatives : The pyridazine substituent () introduces additional hydrogen-bonding sites, possibly enhancing affinity for kinases or nucleotide-binding proteins. The pyrazole-based CIBA 1002-Go () demonstrates catecholamine modulation, suggesting the target compound might share CNS activity but with divergent specificity due to its thiophene moiety .

Physicochemical Properties

- Lipophilicity : The thiophene group (logP ~2.5) likely increases lipophilicity compared to the oxolan-substituted analog (logP ~1.8), favoring blood-brain barrier penetration.

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for oral bioavailability.

Q & A

Q. What are the key considerations for synthesizing this compound, given its structural complexity?

The synthesis of this compound involves multi-step organic reactions, including:

- Formation of the piperazine-thiophen-3-ylmethyl moiety via nucleophilic substitution or coupling reactions.

- Introduction of the 4-chlorophenoxy group through etherification or Ullmann-type coupling under controlled pH and temperature .

- Final hydrochloridation to stabilize the product. Critical parameters include reaction time (6–24 hours), temperature (40–80°C), and use of anhydrous solvents (e.g., DCM or THF) to avoid hydrolysis .

Q. Which analytical techniques are most reliable for characterizing its purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the thiophen-3-ylmethyl group shows distinct aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 449.12) .

- HPLC: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for:

- Determining bond angles and torsional strain in the piperazine-thiophene linkage.

- Identifying hydrogen-bonding networks involving the hydrochloride counterion . Software like SHELXL (via Olex2) refines data with R1 values <0.05 for high-resolution structures .

Q. What experimental design principles apply to assessing its environmental fate in ecological studies?

- Partitioning Studies: Measure log P (octanol-water) to predict bioaccumulation. A log P >3 suggests high lipid solubility .

- Degradation Pathways: Use LC-MS/MS to monitor hydrolysis products under varying pH (e.g., stability at pH 7.4 vs. degradation at pH 2) .

- Ecotoxicology: Follow OECD Test No. 201/202 for acute toxicity in Daphnia magna or algal species .

Q. How should researchers address contradictions in pharmacological data for structurally analogous compounds?

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., thiophene vs. phenyl groups) on receptor binding using molecular docking (AutoDock Vina) .

- Dose-Response Curves: Replicate assays with standardized protocols (e.g., IC50 values in triplicate) to minimize variability .

- Control Experiments: Include positive controls (e.g., known piperazine-based antagonists) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.